molecular formula C19H19N3O2S2 B2793229 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034288-69-0

2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2793229
CAS No.: 2034288-69-0
M. Wt: 385.5
InChI Key: DRUOOEJUCFZPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a synthetic compound of significant interest in medicinal chemistry research due to its unique hybrid structure. This molecule incorporates two pharmaceutically relevant heterocyclic motifs: a 1,3,4-oxadiazole ring and a pyrrolidine ring. The 1,3,4-oxadiazole scaffold is extensively investigated for its diverse biological activities and is known to be a key pharmacophore in several FDA-approved drugs . Researchers study this scaffold for its potential to interact with various enzymes and nucleic acids, showing promise in the development of novel cytotoxic agents . Furthermore, the presence of the pyrrolidine ring is a common feature in many bioactive molecules and synthetic cannabinoids, which are often studied for their potent effects on the central nervous system . The specific combination of the benzylthioether, 1,3,4-oxadiazole, and pyrrolidine groups in a single molecule makes this compound a valuable chemical tool for probing structure-activity relationships (SAR), screening for new biological activities, and developing mechanism-based enzyme inhibitors. It is intended for use in controlled laboratory settings to advance the understanding of heterocyclic chemistry in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c23-17(13-26-11-14-4-2-1-3-5-14)22-8-6-15(10-22)18-20-19(24-21-18)16-7-9-25-12-16/h1-5,7,9,12,15H,6,8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUOOEJUCFZPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step processes:

  • Synthesis of intermediates like 5-(thiophen-3-yl)-1,2,4-oxadiazole using reagents such as thiosemicarbazide and carboxylic acids under acidic conditions.

  • Formation of the pyrrolidine ring through cyclization reactions involving suitable amines and aldehydes.

  • Benzylation and subsequent thioether formation to introduce the benzylthio group.

  • Final coupling and condensation reactions to integrate all moieties into the target compound.

Industrial Production Methods: Scaling up for industrial production often requires optimization of each step to enhance yield and purity. This might include employing continuous flow reactions, automated synthesis machines, and robust purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfur-containing thioether group can undergo oxidation to form sulfoxides or sulfones under controlled conditions using oxidizing agents like hydrogen peroxide.

  • Reduction: : Nitro groups, if present, can be reduced using reagents like tin(II) chloride or catalytic hydrogenation.

  • Substitution: : Electrophilic aromatic substitution reactions can modify the benzyl or thiophene rings using halogenating agents.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Tin(II) chloride, palladium on carbon with hydrogen.

  • Substitution: Halogens, Friedel-Crafts reagents like aluminum chloride.

Major Products

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Amines from nitro groups.

  • Substitution products: Halogenated benzyl or thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and oxadiazole rings have shown effective inhibition against various bacterial strains. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors.

Anticonvulsant Properties

Studies have evaluated the anticonvulsant potential of related compounds. Some derivatives have demonstrated effective seizure control in animal models, suggesting that 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone may also possess similar therapeutic effects.

Antimicrobial Study

A recent evaluation of thiophene-pyridine derivatives against bacterial strains reported minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that compounds structurally similar to this compound could exhibit significant antimicrobial potential.

Anticonvulsant Evaluation

Another investigation focused on the anticonvulsant properties of N-benzyl derivatives. The study found that certain derivatives showed effective seizure control comparable to established anticonvulsants like phenobarbital.

Summary of Biological Activities

Compound NameStructure TypeActivity TypeReference
Compound AThiophene-PyridineAntimicrobial
Compound BBenzyl DerivativeAnticonvulsant
Compound CPyrazole DerivativeAntitumor

Mechanism of Action

The precise mechanism by which 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone exerts its effects can vary:

  • Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity through binding or inhibition.

  • Pathways Involved: : Depending on the biological context, it could influence pathways related to inflammation, cellular signaling, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core structural motifs with the target molecule but differ in substituents, leading to variations in physicochemical and functional properties:

Compound Key Substituents Notable Features
Target Compound Benzylthio, thiophen-3-yl-oxadiazole, pyrrolidine High lipophilicity (benzylthio), conformational flexibility (pyrrolidine)
2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone derivatives Pyrimidinylthio, oxadiazole-thione Oxadiazole-thione enhances acidity/reactivity; pyrimidine may improve solubility
2-(Thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone Thiophen-2-yl (vs. benzylthio in target) Reduced lipophilicity; thiophene’s π-conjugation may alter electronic properties
Key Observations:
  • Benzylthio vs.
  • Oxadiazole Modifications: The oxadiazole-thione in ’s compound introduces a thiol group, which could facilitate nucleophilic reactions or metal coordination, unlike the non-thiolated oxadiazole in the target molecule .
  • Heterocyclic Backbones : The pyrrolidine ring in the target compound and ’s analogue allows for torsional flexibility, whereas other scaffolds (e.g., pyrimidine in ) may impose rigidity .

Biological Activity

The compound 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone (CAS Number: 2034288-69-0) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various cell lines, and comparative analysis with other similar compounds.

The molecular formula of the compound is C19H19N3O2S2C_{19}H_{19}N_{3}O_{2}S_{2} with a molecular weight of 385.5 g/mol . The structural characteristics include a thiophene ring and an oxadiazole moiety, which are known for their biological activities.

PropertyValue
CAS Number2034288-69-0
Molecular FormulaC₁₉H₁₉N₃O₂S₂
Molecular Weight385.5 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Anticancer Activity : The oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation by interfering with critical cellular pathways. Research indicates that compounds containing the oxadiazole scaffold can inhibit enzymes such as EGFR , Src , and IL-6 , which are pivotal in cancer progression .
  • Antimicrobial Activity : Compounds with thiophene and benzylthio groups have demonstrated antimicrobial properties against a range of pathogens, likely due to their ability to disrupt microbial cell membranes or inhibit key metabolic enzymes .

Anticancer Studies

Several studies have evaluated the anticancer potential of similar oxadiazole derivatives:

  • In vitro studies on various cancer cell lines (e.g., MCF7, HepG2) indicated that derivatives containing the oxadiazole structure exhibit significant cytotoxicity. For example, one study reported IC50 values as low as 0.275 µM , indicating potent activity against cancer cells .

Comparative Efficacy

A comparative analysis of several oxadiazole derivatives highlights the potency of this compound against standard treatments:

Compound NameIC50 (µM)Target Cell Line
Compound A (Staurosporine)4.18HEPG2
Compound B (Erlotinib)0.41785MCF7
2-(Benzylthio)-1-(3-(5-(thiophen...<0.275Various

Case Studies

One notable case study involved synthesizing and testing various derivatives based on the oxadiazole framework. The synthesized compounds were evaluated for their cytotoxic effects on human cancer cells, revealing that modifications to the thiophene and benzylthio groups significantly enhanced their anticancer activity .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

The synthesis of this compound involves multi-step reactions requiring optimization of:

  • Reagent selection : Use of catalysts (e.g., Pd-based catalysts for cross-coupling) and coupling agents for oxadiazole ring formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions, and non-polar solvents (e.g., toluene) for cyclization steps .
  • Temperature control : Maintain precise temperatures (e.g., reflux at 80–120°C) to avoid side reactions during pyrrolidine functionalization .
  • Intermediate purification : Column chromatography or recrystallization to isolate intermediates, monitored via TLC (Rf values) or HPLC (retention time tracking) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H/13C NMR for verifying benzylthio, pyrrolidine, and oxadiazole moieties (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons; δ ~160–170 ppm for carbonyl carbons) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray crystallography : Single-crystal diffraction (using SHELX software) to resolve bond lengths/angles, especially for the oxadiazole-thiophene linkage .
  • HPLC : Purity assessment (>95%) with UV detection at λmax ~250–300 nm (aromatic/heterocyclic absorption) .

Q. How can reaction intermediates be effectively monitored during synthesis?

  • TLC analysis : Use silica plates with fluorescent indicators and mobile phases like ethyl acetate/hexane (1:1) to track intermediates. Visualize under UV light or iodine staining .
  • In-situ IR spectroscopy : Monitor carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) functional groups .
  • Quenching and isolation : Periodically sample the reaction mixture, quench with ice-water, and isolate intermediates for NMR or MS characterization .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Example: Oxadiazole’s electron-deficient nature may drive interactions with biological targets .
  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or proteases). Focus on the benzylthio group’s hydrophobic interactions and oxadiazole’s hydrogen-bonding potential .
  • MD simulations : Simulate solvation effects in water/DMSO to assess stability and conformational flexibility of the pyrrolidine ring .

Q. How should researchers resolve contradictory biological activity data in preclinical studies?

  • Orthogonal assays : Validate initial results (e.g., enzyme inhibition) with cell-based assays (e.g., cytotoxicity in HEK293 or HeLa lines) .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC50 values .
  • Batch-to-batch consistency : Ensure synthetic reproducibility by comparing HPLC purity and NMR spectra across batches .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives?

  • Functional group substitution : Replace benzylthio with methylthio or phenylthio to evaluate hydrophobicity effects .
  • Oxadiazole ring modification : Synthesize 1,2,4-thiadiazole or 1,3,4-oxadiazole analogs to compare electronic profiles .
  • Bioisosteric replacement : Substitute thiophene with furan or pyrrole to assess aromatic stacking interactions .

Q. What experimental challenges arise in X-ray crystallographic analysis of this compound?

  • Crystal twinning : Address using SHELXL’s TWIN/BASF commands for refinement .
  • Disorder in flexible groups : Apply restraints to the pyrrolidine ring and benzylthio moiety during refinement .
  • Data resolution : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve overlapping electron densities in the oxadiazole-thiophene region .

Q. How can solvent effects influence reaction pathways during synthesis?

  • Polar solvents : DMF enhances nucleophilicity of amine groups in pyrrolidine, facilitating SN2 reactions .
  • Non-polar solvents : Toluene promotes cyclization by stabilizing transition states via π-π stacking (e.g., oxadiazole formation) .
  • Protic solvents : Methanol may protonate intermediates, leading to undesired byproducts (e.g., hydrolysis of thioether bonds) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReaction TypeOptimal ConditionsMonitoring Technique
Oxadiazole formationCyclocondensationDMF, 100°C, 12 hTLC (EtOAc/hexane 3:7)
Pyrrolidine functionalizationNucleophilic substitutionK2CO3, DCM, RT, 6 hHPLC (C18 column, λ=254 nm)
Thioether couplingUllmann reactionCuI, DMSO, 120°C, 24 hIn-situ IR (C-S stretch)

Q. Table 2. Spectroscopic Benchmarks for Structural Confirmation

Functional GroupNMR (1H)NMR (13C)IR (cm⁻¹)
Benzylthioδ 3.8 (s, 2H)δ 35.2 (CH2)690 (C-S)
1,2,4-Oxadiazoleδ 165.1 (C=N)1580 (C=N)
Thiopheneδ 7.2–7.4 (m)δ 125–130 (C-S)3100 (Ar-H)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.